molecular formula C8H11AlO B14733451 Dimethyl(phenoxy)alumane CAS No. 6062-74-4

Dimethyl(phenoxy)alumane

Cat. No.: B14733451
CAS No.: 6062-74-4
M. Wt: 150.15 g/mol
InChI Key: SIWKOPAOOWDWHQ-UHFFFAOYSA-M
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Description

Dimethyl(phenoxy)alumane is an organoaluminum compound characterized by an aluminum center bonded to two methyl groups and one phenoxy (C₆H₅O⁻) substituent. Its structure, (CH₃)₂Al-O-C₆H₅, places it within the broader class of alkylaluminum aryloxides, which are notable for their applications in catalysis, polymer synthesis, and materials science. The phenoxy group introduces steric bulk and electronic effects, influencing reactivity and stability compared to simpler alkylaluminum compounds .

Properties

CAS No.

6062-74-4

Molecular Formula

C8H11AlO

Molecular Weight

150.15 g/mol

IUPAC Name

dimethyl(phenoxy)alumane

InChI

InChI=1S/C6H6O.2CH3.Al/c7-6-4-2-1-3-5-6;;;/h1-5,7H;2*1H3;/q;;;+1/p-1

InChI Key

SIWKOPAOOWDWHQ-UHFFFAOYSA-M

Canonical SMILES

C[Al](C)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl(phenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol. The reaction typically occurs under an inert atmosphere to prevent the oxidation of the aluminum compound. The general reaction is as follows: [ \text{Al(CH}_3\text{)}_3 + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{OAl(CH}_3\text{)}_2 + \text{CH}_4 ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the use of large-scale reactors under controlled conditions to ensure the purity and yield of the product. The reaction is typically carried out at low temperatures to minimize side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(phenoxy)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different organoaluminum compounds.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Aluminum oxides and phenol derivatives.

    Reduction: Various organoaluminum compounds.

    Substitution: Substituted aluminum compounds with different functional groups.

Scientific Research Applications

Dimethyl(phenoxy)alumane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties and enhance material performance.

Mechanism of Action

The mechanism of action of dimethyl(phenoxy)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Chloro(dimethyl)alumane [(CH₃)₂AlCl]

Structural Differences: Replaces the phenoxy group with a chlorine atom. Reactivity: The chloride substituent enhances Lewis acidity, making it a stronger catalyst in Friedel-Crafts alkylation and polymerization reactions. However, it is more moisture-sensitive than dimethyl(phenoxy)alumane due to the labile Al-Cl bond . Applications: Widely used in Ziegler-Natta catalysts for polyolefin production. Safety: Classified as corrosive (H314) and flammable (H225) due to its reactivity with water and air .

Ethoxy(diethyl)alumane [(C₂H₅)₂Al-O-C₂H₅]

Structural Differences: Features ethyl groups and an ethoxy substituent instead of methyl and phenoxy groups. Reactivity: The ethoxy group provides moderate steric hindrance, reducing Lewis acidity compared to this compound. It is less reactive in polymerization but more stable under ambient conditions . Applications: Used as a precursor for aluminum oxide coatings and in sol-gel processes .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

Structural Differences: A boronic acid derivative with a phenoxy-methylphenyl backbone. Reactivity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM required for similar activity). This underscores the role of phenoxy groups in enhancing bioactivity .

Research Findings and Mechanistic Insights

  • Steric Effects: The phenoxy group in this compound reduces unwanted side reactions in catalytic cycles by shielding the aluminum center, a property less pronounced in chloro(dimethyl)alumane .
  • Electronic Effects: Electron-withdrawing phenoxy groups stabilize the aluminum center via resonance, contrasting with the electron-donating ethoxy group in ethoxy(diethyl)alumane .

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